molecular formula C6H9ClN4 B2938802 5,6,7,8-Tetrahydropteridine hydrochloride CAS No. 116955-21-6

5,6,7,8-Tetrahydropteridine hydrochloride

Cat. No.: B2938802
CAS No.: 116955-21-6
M. Wt: 172.62
InChI Key: FWSPBRSKOVLJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropteridine hydrochloride is a chemical compound with the molecular formula C6H8N4·HCl. It is a derivative of pteridine, a bicyclic heterocycle that is significant in various biological processes. This compound is often used in biochemical research due to its role as a precursor or intermediate in the synthesis of other biologically active molecules .

Mechanism of Action

Target of Action

5,6,7,8-Tetrahydropteridine hydrochloride is a synthetic reduced pterin cofactor . It primarily targets enzymes such as nitric oxide synthetase, and phenylalanine, tyrosine, and tryptophan hydroxylases . These enzymes play crucial roles in various biochemical reactions, including the synthesis of nitric oxide and the metabolism of amino acids .

Mode of Action

The compound interacts with its target enzymes by serving as a cofactor . A cofactor is a non-protein chemical compound that is required for an enzyme’s activity. The interaction between the compound and its target enzymes facilitates the catalytic activity of these enzymes, leading to changes in the biochemical reactions they mediate .

Biochemical Pathways

The affected pathways primarily involve the synthesis of nitric oxide and the metabolism of the amino acids phenylalanine, tyrosine, and tryptophan . Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission . The metabolism of phenylalanine, tyrosine, and tryptophan is crucial for protein synthesis and the production of various bioactive molecules .

Result of Action

The action of this compound results in the facilitation of various biochemical reactions mediated by its target enzymes . This can lead to changes in the levels of nitric oxide and various metabolites of phenylalanine, tyrosine, and tryptophan . These changes can have various molecular and cellular effects, depending on the specific context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropteridine hydrochloride typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of pteridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropteridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, which are significant in biochemical pathways and pharmaceutical applications .

Scientific Research Applications

5,6,7,8-Tetrahydropteridine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydropteridine hydrochloride is unique due to its specific structure and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds. Its role as a precursor in the production of other pteridine derivatives highlights its importance in both research and industrial applications .

Properties

IUPAC Name

5,6,7,8-tetrahydropteridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4.ClH/c1-2-9-6-5(8-1)3-7-4-10-6;/h3-4,8H,1-2H2,(H,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSPBRSKOVLJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=NC=C2N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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